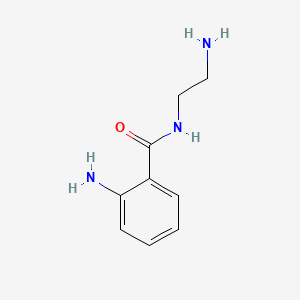

2-amino-N-(2-aminoethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBIJDFUDYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Amino N 2 Aminoethyl Benzamide and Its Analogues

Convergent and Divergent Synthetic Approaches

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it a key strategy in the synthesis of 2-amino-N-(2-aminoethyl)benzamide and its analogues. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves the initial formation of an imine or iminium ion from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comfrontiersin.orgnih.gov

A common approach involves the reaction of a suitable aldehyde with an amine, followed by reduction. youtube.com Specialized reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred over simpler reagents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com This preference stems from their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group, thus preventing the undesired reduction of the aldehyde or ketone. masterorganicchemistry.comyoutube.com

The versatility of this method allows for the introduction of various substituents on both the aromatic ring and the ethylamino side chain, facilitating the creation of a diverse library of compounds.

Amidation and Acylation Reactions

The formation of the amide bond is a cornerstone of the synthesis of 2-amino-N-(2-aminoethyl)benzamide. This is typically achieved through amidation or acylation reactions, which involve the coupling of a carboxylic acid or its activated derivative with an amine. researchgate.netorganic-chemistry.org

A prevalent method involves the reaction of an activated carboxylic acid, such as an acyl chloride, with an appropriate amine. For instance, benzoyl chloride can be reacted with ethylenediamine (B42938) to form N-(2-aminoethyl)benzamide. vulcanchem.com This approach is often straightforward and efficient.

Another common strategy begins with isatoic anhydride (B1165640), which reacts with a suitable amine nucleophile. mdpi.comresearchgate.net This reaction proceeds via nucleophilic attack on a carbonyl group, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide (B116534) derivative. mdpi.com This method has been successfully employed to synthesize a variety of N-substituted 2-aminobenzamides in good to excellent yields. mdpi.comresearchgate.net

The choice of coupling agents and reaction conditions is crucial for achieving high yields and purity. Various reagents have been developed to facilitate this transformation under mild conditions.

Multi-Step Reaction Sequences and Intermediate Formation

The synthesis of 2-amino-N-(2-aminoethyl)benzamide and its more complex analogues often necessitates multi-step reaction sequences involving the careful formation and isolation of key intermediates. vulcanchem.comontosight.aiyoutube.com These sequences allow for the controlled and stepwise construction of the target molecule, ensuring the correct placement of functional groups.

A typical multi-step synthesis might begin with a readily available starting material, such as 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.com This can be converted to an aminoethanone intermediate, which then undergoes acylation to introduce the benzamide (B126) moiety. google.com Subsequent functional group manipulations, such as nucleophilic substitution, can be used to build the desired side chain. google.com In some cases, protecting groups are employed to mask reactive functional groups during certain transformations and are later removed to yield the final product. evitachem.comgoogle.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. researchgate.netyoutube.com The synthesis of 2-amino-N-(2-aminoethyl)benzamide and its analogues is no exception, with researchers actively seeking more sustainable synthetic routes. researchgate.netmdpi.com

Key principles of green chemistry applicable to this context include:

Use of Safer Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. skpharmteco.com Green chemistry encourages the use of safer alternatives, such as water, or solvent-free reaction conditions. mdpi.commdpi.com The development of deep eutectic solvents (DESs) also presents a promising green alternative to volatile organic compounds. researchgate.net

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste.

Use of Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency, reduce energy consumption, and allow for easier separation and recycling of the catalyst. mdpi.com For example, a bimetallic metal-organic framework (Fe2Ni-BDC) has been shown to be an effective heterogeneous catalyst for amidation reactions. mdpi.com

Designing Safer Chemicals: The design of synthetic targets and intermediates aims to reduce their inherent toxicity and environmental persistence. youtube.com

By integrating these principles, chemists can develop more sustainable and environmentally responsible methods for producing 2-amino-N-(2-aminoethyl)benzamide and its derivatives.

Derivatization Strategies for Structural Diversification

Derivatization is a key strategy for creating a diverse library of analogues of 2-amino-N-(2-aminoethyl)benzamide, which is essential for exploring structure-activity relationships and optimizing biological activity. frontiersin.orgfrontiersin.orgnih.gov This involves systematically modifying different parts of the parent molecule.

Common derivatization strategies include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halo, nitro, methoxy (B1213986) groups) onto the phenyl ring can significantly influence the electronic and steric properties of the molecule. mdpi.comnih.gov For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to probe their biological activity. nih.gov

Modification of the Ethylamino Side Chain: The length and substitution pattern of the aminoalkyl chain can be altered. This can be achieved through sequential alkylation reactions or by using different diamine starting materials. vulcanchem.com

N-Substitution of the Amide: The amide nitrogen can be substituted with various alkyl or aryl groups, leading to secondary or tertiary amides. organic-chemistry.orggoogle.comresearchgate.net

Fluorescent Tagging: For analytical purposes, such as in high-throughput screening, fluorescent tags like 2-aminobenzamide (2-AB) can be attached to molecules via reductive amination. frontiersin.orgfrontiersin.orgresearchgate.net This facilitates detection and quantification. researchgate.net

These derivatization strategies, often employed in a divergent synthetic approach, allow for the systematic exploration of chemical space around the core 2-amino-N-(2-aminoethyl)benzamide scaffold. wikipedia.orgbeilstein-journals.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino N 2 Aminoethyl Benzamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of 2-amino-N-(2-aminoethyl)benzamide. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

Detailed research findings indicate that the chemical environment of each nucleus is distinct. The ¹³C NMR spectrum shows nine unique carbon signals, consistent with the molecule's asymmetric structure. The chemical shifts are influenced by the electronic effects of the attached functional groups—the amino groups and the amide linkage. nih.gov The carbonyl carbon of the amide group, for instance, typically resonates at a downfield chemical shift due to its deshielded nature. Studies on related amide-containing molecules show that the chemical shift of the carbonyl carbon can be sensitive to solvent polarity and hydrogen bonding interactions. mdpi.com

Conformational analysis is particularly important for this molecule due to the presence of several rotatable bonds. Restricted rotation around the amide C-N bond can lead to the existence of distinct cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. mdpi.com Dynamic NMR experiments, such as Exchange Spectroscopy (EXSY), could be employed to study the kinetics of this rotational barrier. mdpi.com Furthermore, intramolecular hydrogen bonding between the ortho-amino group and the amide proton could influence the conformational preference in solution.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-amino-N-(2-aminoethyl)benzamide This table presents typical chemical shift ranges for the carbon atoms in the structure. Exact values can vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168-172 |

| Aromatic C (quaternary, C-NH₂) | 145-150 |

| Aromatic C (quaternary, C-C=O) | 120-125 |

| Aromatic C-H | 115-135 |

| Methylene (B1212753) (CH₂-NH-C=O) | 38-45 |

| Methylene (CH₂-NH₂) | 38-45 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and investigating the fragmentation pathways of 2-amino-N-(2-aminoethyl)benzamide. The compound has a molecular formula of C₉H₁₃N₃O and a monoisotopic mass of 179.1059 Da. nih.gov In a typical high-resolution mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 180.1132.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information. Due to the presence of multiple functional groups, the fragmentation is complex. Key fragmentation pathways for molecules containing amine and amide groups include alpha-cleavage and cleavage of the amide bond. libretexts.orgmiamioh.edu

Plausible fragmentation patterns for 2-amino-N-(2-aminoethyl)benzamide include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the terminal primary amine is a common pathway for aliphatic amines. libretexts.org This would result in the loss of a CH₂NH₂ radical.

Amide Bond Cleavage: Scission of the amide C-N bond can lead to the formation of a stable 2-aminobenzoyl cation (m/z 120). This ion could subsequently lose carbon monoxide (CO) to yield an aminophenyl cation.

Loss of Neutral Molecules: Fragmentation of protonated amino compounds often involves the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O). nih.gov

Table 2: Molecular Mass and Predicted ESI-MS Adducts for 2-amino-N-(2-aminoethyl)benzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| Monoisotopic Mass | 179.1059 Da | nih.gov |

| Predicted [M+H]⁺ | 180.1132 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within 2-amino-N-(2-aminoethyl)benzamide and probing the extent of hydrogen bonding. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

The most diagnostic regions of the spectrum include:

N-H Stretching Region (3500-3200 cm⁻¹): This region is expected to show multiple, often broad, peaks. These correspond to the symmetric and asymmetric stretching vibrations of the two primary amine (-NH₂) groups (one aromatic, one aliphatic) and the stretching of the secondary amide N-H bond. The position and broadness of these bands are highly indicative of hydrogen bonding.

C=O Stretching Region (1700-1630 cm⁻¹): A strong, sharp absorption band known as the Amide I band appears in this region. Its precise frequency provides insight into the strength of hydrogen bonding involving the carbonyl oxygen. A lower frequency suggests stronger hydrogen bonding.

N-H Bending Region (1650-1550 cm⁻¹): The scissoring vibration of the -NH₂ groups and the N-H bending of the amide group (the Amide II band) are found here.

Aromatic Region (1600-1450 cm⁻¹): Several peaks corresponding to the C=C stretching vibrations within the benzene (B151609) ring are present.

The presence of extensive hydrogen bonding, both intramolecularly (e.g., between the ortho-NH₂ and the amide C=O) and intermolecularly, is a key feature of the molecule's structure. nih.gov

Table 3: Key IR Absorption Bands for 2-amino-N-(2-aminoethyl)benzamide Based on data for the compound and related benzamide (B126) structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amines & Amide) | 3200-3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend (Amide II) | ~1560 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium, Multiple Bands |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular packing. While a specific, publicly available crystal structure for 2-amino-N-(2-aminoethyl)benzamide was not identified in the search, its solid-state architecture can be predicted based on the analysis of related benzamide structures. nih.gov

In the solid state, the molecule would adopt a conformation that maximizes favorable intermolecular interactions. The dominant interactions would be an extensive network of hydrogen bonds. The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of chains or dimeric structures in crystals. nih.gov Additionally, the primary aromatic and aliphatic amine groups provide further hydrogen bond donors.

Therefore, a complex three-dimensional supramolecular network is expected, where molecules are linked via multiple N-H···O and N-H···N hydrogen bonds. The ethylenediamine (B42938) linker provides flexibility, allowing the molecule to adopt a conformation that optimizes these interactions. In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, 2-amino-N-(2-aminoethyl)benzamide, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit a chiroptical response.

However, these techniques would become indispensable for the stereochemical analysis of chiral derivatives of this compound. Chirality could be introduced by:

Substitution on the ethylenediamine bridge with a chiral group.

Synthesis from a chiral, non-racemic precursor, creating a stereocenter within the molecule.

For such a chiral derivative, CD or VCD spectroscopy could be used to determine its absolute configuration. This is typically achieved by comparing the experimentally measured spectrum with theoretical spectra generated through quantum chemical calculations for each possible enantiomer. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

Computational Chemistry and Molecular Modeling of 2 Amino N 2 Aminoethyl Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a molecule's geometry, electronic properties, and chemical reactivity. For 2-amino-N-(2-aminoethyl)benzamide, DFT calculations can reveal critical insights into its stability and reactive sites.

Detailed research findings from DFT analyses focus on several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict how the molecule will interact with other species. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In 2-amino-N-(2-aminoethyl)benzamide, the negative potential is typically localized around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potentials are found around the hydrogen atoms of the amino groups, marking them as sites for nucleophilic attack. researchgate.net Studies on similar aminobenzamide structures show that these computational approaches can effectively determine reactive centers. researchgate.net

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. bonvinlab.org By simulating the compound in a biologically relevant environment, such as a water box, MD can explore its accessible conformations, flexibility, and intramolecular interactions. nih.gov

For 2-amino-N-(2-aminoethyl)benzamide, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation trajectory provides detailed information on the molecule's dynamic behavior. Key analyses include the fluctuation of dihedral angles, which reveals the rotational freedom around specific bonds, such as those in the ethylamino side chain. This helps identify the most stable or preferred conformations in solution. The analysis of intramolecular hydrogen bonds, for instance between the amide proton and the ortho-amino group, is also critical, as these interactions can significantly constrain the molecule's conformation and influence its binding properties. researchgate.net

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Key Dihedral Angle 1 (C-C-N-C) | Rotation of the ethylamino group relative to the amide. | Predominantly occupies gauche (+60°) and anti (180°) conformations. |

| Key Dihedral Angle 2 (O=C-N-C) | Planarity and orientation of the amide bond. | Maintains a stable trans-conformation (~180°). |

| Intramolecular H-Bond | Distance between ortho-amino H and carbonyl O. | A transient hydrogen bond is observed in 15% of the simulation time, suggesting a partially stabilized conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Average of 210 Ų, with fluctuations indicating dynamic changes in shape. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For 2-amino-N-(2-aminoethyl)benzamide, the first step in a docking study is to identify a plausible protein target. Research on structurally similar N-(2-aminoethyl)benzamide analogues has shown that they can act as inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme involved in neurotransmitter metabolism. nih.gov Therefore, MAO-B represents a strong candidate for docking studies.

The docking process involves placing the 3D structure of 2-amino-N-(2-aminoethyl)benzamide into the active site of MAO-B. A scoring function is then used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The resulting docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-protein complex. For example, the amino groups and the carbonyl oxygen of the benzamide (B126) could form hydrogen bonds with amino acid residues in the MAO-B active site, while the benzene (B151609) ring could engage in hydrophobic interactions.

| Parameter | Illustrative Value/Result | Significance |

|---|---|---|

| Binding Affinity (Score) | -7.8 kcal/mol | Predicts a strong and favorable binding interaction with the target protein. |

| Hydrogen Bond Interactions | Forms H-bonds with Tyr435 and Cys172. | These specific interactions are crucial for anchoring the ligand in the active site. |

| Hydrophobic Interactions | Benzene ring interacts with Leu171, Phe343. | Contributes to binding stability and specificity. |

| Predicted Inhibition Constant (Ki) | 1.5 µM | Translates the binding score into a predicted measure of inhibitory potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues.

To develop a QSAR model for 2-amino-N-(2-aminoethyl)benzamide, a dataset of structurally related analogues with measured biological activity (e.g., IC₅₀ values for MAO-B inhibition) would be required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP for hydrophobicity), electronic properties (e.g., atomic charges from DFT), and topological features (e.g., molecular shape and size).

Statistical methods, such as multiple linear regression, are then used to build an equation linking these descriptors to the observed activity. A robust QSAR model, validated by its high correlation coefficient (r²) and predictive power (q²), can reveal which properties are most important for activity. nih.gov For instance, a model might show that increased hydrophobicity on the benzene ring and the presence of a hydrogen bond donor on the side chain enhance inhibitory potency. nih.gov This knowledge allows medicinal chemists to prioritize the synthesis of new analogues with a higher probability of success.

| Component | Description |

|---|---|

| QSAR Equation | log(1/IC₅₀) = 0.65 * CLogP - 0.21 * Dipole + 1.2 * H_Donors + 2.1 |

| Model Statistics | r² = 0.88, q² = 0.75 |

| Key Findings |

|

Structure Activity Relationship Sar Studies for Optimized Biological Potency

Systematic Modification of Benzamide (B126) Core and Side Chains

The structure of 2-amino-N-(2-aminoethyl)benzamide offers several key regions for systematic modification: the benzamide core, specifically the 2-amino group and the aromatic ring, and the N-(2-aminoethyl) side chain. By altering these components, it is possible to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn can significantly impact its biological potency.

Modification of the Benzamide Core:

Substitution on the benzene (B151609) ring is another important avenue for SAR exploration. The introduction of various substituents can modulate the electronic properties and steric profile of the molecule. For example, the addition of electron-withdrawing groups, such as halogens or a nitro group, can enhance potency for certain biological targets. researchgate.netnih.gov Conversely, electron-donating groups may be favorable for other interactions. Studies on related benzamides have shown that the position of the substituent on the ring can also have a significant effect on activity. nih.gov

Modification of the N-(2-aminoethyl) Side Chain:

The N-(2-aminoethyl) side chain provides another key point for modification. The terminal amino group is a primary site for interaction, likely through hydrogen bonding or salt bridge formation. Altering the length of the alkyl chain, for instance, by adding or removing a methylene (B1212753) unit, could impact the positioning of this terminal amino group relative to the benzamide core, which may be critical for optimal binding to a biological target.

Furthermore, substitution on the nitrogen atom of the side chain or on the ethyl linker can introduce steric hindrance or additional interaction points. For example, N-alkylation of the terminal amine could alter its basicity and hydrogen bonding capabilities.

The following table summarizes potential systematic modifications to the 2-amino-N-(2-aminoethyl)benzamide structure and their potential impact on biological activity based on studies of analogous compounds.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Benzamide Core | ||

| 2-Amino Group | Acylation, Alkylation | Altered hydrogen bonding capacity, potential change in conformation. |

| Benzene Ring | Introduction of Electron-Withdrawing Groups (e.g., -Cl, -NO2) | May enhance potency for specific targets. researchgate.netnih.gov |

| Benzene Ring | Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | May improve binding to different targets or alter metabolic stability. |

| N-(2-aminoethyl) Side Chain | ||

| Alkyl Chain Length | Shortening or Lengthening | Alters the distance between the benzamide core and the terminal amine, potentially affecting binding affinity. |

| Terminal Amino Group | N-Alkylation | Modifies basicity and hydrogen bonding potential. |

| Ethyl Linker | Introduction of Substituents | Can introduce steric effects or additional interaction points. |

Influence of Substituent Effects on Molecular Interactions and Activity

The introduction of substituents to the 2-amino-N-(2-aminoethyl)benzamide scaffold can profoundly influence its molecular interactions and, consequently, its biological activity. These effects can be broadly categorized as electronic and steric effects.

Electronic Effects:

The electronic nature of a substituent on the benzamide ring can alter the electron density of the entire molecule, influencing its ability to participate in various non-covalent interactions. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring and can enhance the acidity of the amide N-H and the 2-amino N-H protons, making them better hydrogen bond donors. Studies on related benzothiazole (B30560) acylthiourea derivatives have shown that electron-withdrawing substituents on the aryl ring are beneficial to the activity. researchgate.net

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the ring system. This can enhance the hydrogen bond acceptor capability of the carbonyl oxygen and the 2-amino nitrogen.

Steric Effects:

In a series of N-(2-aminoethyl)benzamide analogues, the relative potencies were rationalized in terms of both steric and hydrophobic effects, highlighting the importance of the size and lipophilicity of the substituents. nih.gov

The table below outlines the influence of different types of substituents on the molecular interactions and potential activity of 2-amino-N-(2-aminoethyl)benzamide.

| Substituent Type | Position on Benzamide Ring | Influence on Molecular Interactions | Potential Effect on Activity |

| Electron-Withdrawing | Para- or Meta- | Enhances hydrogen bond donor capacity of N-H groups. | May increase potency depending on the target's active site. researchgate.net |

| Electron-Donating | Para- or Meta- | Enhances hydrogen bond acceptor capacity of C=O and 2-amino groups. | May improve binding to targets with complementary hydrogen bond donors. |

| Bulky Alkyl Groups | Ortho- | Can cause steric hindrance, twisting the amide group out of the ring plane. | May decrease or increase activity depending on the required conformation for binding. |

| Halogens | Any position | Can participate in halogen bonding and increase lipophilicity. | Can enhance binding affinity and cell permeability. |

Pharmacophore Elucidation and Principles for Rational Design

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. The elucidation of a pharmacophore for 2-amino-N-(2-aminoethyl)benzamide is a key step in the rational design of new, more potent analogues. ontosight.ai

Based on the structure of 2-amino-N-(2-aminoethyl)benzamide, a hypothetical pharmacophore can be proposed, which includes:

A Hydrogen Bond Donor (HBD): The 2-amino group on the benzamide ring.

A Hydrogen Bond Donor (HBD): The amide N-H group.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor/Positive Ionizable Feature: The terminal amino group of the ethylenediamine (B42938) side chain.

An Aromatic/Hydrophobic Region: The benzene ring.

The spatial arrangement of these features is critical for effective interaction with a biological target. The distance and relative orientation between the aromatic ring, the hydrogen bond donors and acceptors, and the terminal basic group will define the active conformation of the molecule.

Principles for Rational Design:

With a putative pharmacophore model, several principles for rational design can be applied to optimize the biological potency of 2-amino-N-(2-aminoethyl)benzamide analogues:

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, the benzamide core could be replaced with other heterocyclic scaffolds.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design molecules that fit precisely into the binding site and form optimal interactions. tandfonline.com

The table below outlines the key pharmacophoric features of 2-amino-N-(2-aminoethyl)benzamide and their role in rational drug design.

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction | Strategy for Rational Design |

| Hydrogen Bond Donor | 2-Amino Group | Hydrogen bonding to an acceptor on the target. | Protect or modify to tune H-bonding strength. |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding to an acceptor on the target. | Introduce substituents to modulate acidity. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding to a donor on the target. | Replace with other H-bond acceptors (e.g., sulfone). |

| Positive Ionizable | Terminal Amino Group | Ionic interaction or hydrogen bonding. | Modify chain length or substitute to alter pKa and positioning. |

| Aromatic Region | Benzene Ring | π-π stacking or hydrophobic interactions. | Introduce substituents to modulate electronics and hydrophobicity. |

By systematically applying these principles, it is possible to design new derivatives of 2-amino-N-(2-aminoethyl)benzamide with enhanced biological activity and a better understanding of their mechanism of action.

Future Research Directions and Unexplored Potential of 2 Amino N 2 Aminoethyl Benzamide

Novel Synthetic Methodologies and Process Intensification

The synthesis of 2-aminobenzamide (B116534) derivatives has traditionally been achieved through conventional heating methods. nih.govmdpi.comresearchgate.net For instance, the reaction of isatoic anhydride (B1165640) with an appropriate amine in a solvent like dimethylformamide (DMF) has been a common approach. nih.govresearchgate.net However, these methods can be time-consuming and may require harsh reaction conditions.

Future research should focus on the development of more efficient and sustainable synthetic routes. Microwave-assisted synthesis has already been shown to be a time-efficient alternative for preparing 2-aminobenzamide derivatives, although yields can sometimes be lower than conventional methods due to the thermal sensitivity of the compounds. nih.govmdpi.comresearchgate.net Further optimization of microwave parameters could enhance its utility.

A particularly promising avenue for exploration is the application of flow chemistry . This technology offers precise control over reaction parameters, improved safety for exothermic reactions, and the potential for seamless scale-up. rsc.org The continuous nature of flow synthesis can lead to higher reproducibility and reduced waste, aligning with the principles of green chemistry. While not yet specifically reported for 2-amino-N-(2-aminoethyl)benzamide, the successful application of flow chemistry to the synthesis of other amides suggests its feasibility. indexcopernicus.com

Process intensification , which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another critical area. This could involve the use of novel catalysts, such as biocatalysts or nanostructured catalysts, to improve reaction rates and selectivity under milder conditions. For example, the use of a zinc-catalyzed oxidative transformation has been demonstrated for the synthesis of related quinazolinones from 2-aminobenzamide. rsc.org Exploring enzymatic or whole-cell biocatalysis could offer highly specific and environmentally benign synthetic pathways.

| Synthetic Method | Advantages | Disadvantages | Potential for 2-amino-N-(2-aminoethyl)benzamide |

| Conventional Heating | Well-established, potentially higher yields. nih.govresearchgate.net | Long reaction times, often harsh conditions. nih.gov | Baseline for comparison. |

| Microwave-Assisted | Time-efficient, rapid screening of conditions. nih.govmdpi.com | Potential for lower yields with thermally sensitive compounds. nih.govmdpi.com | Optimization of parameters for improved yield and purity. |

| Flow Chemistry | Precise control, enhanced safety, scalability, reproducibility. rsc.org | Requires specialized equipment. | High potential for efficient and sustainable production. indexcopernicus.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a factor. | A green and highly specific synthetic route. |

Expansion of Biological Target Spectrum for Mechanistic Studies

Initial investigations into the biological activity of benzamide (B126) derivatives have revealed a range of potential applications. For instance, some N-(2-aminoethyl)benzamide analogues have been identified as competitive and reversible inhibitors of monoamine oxidase-B (MAO-B), suggesting their potential in the treatment of neurodegenerative diseases. researchgate.net

However, a significant and underexplored area of research lies in the activity of 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors . Several studies have shown that compounds with the 2-aminobenzamide zinc-binding group can be potent inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3). nih.govnih.gov These enzymes play a crucial role in gene expression, and their dysregulation is implicated in various cancers. Therefore, a comprehensive screening of 2-amino-N-(2-aminoethyl)benzamide and its derivatives against the full panel of HDAC isoforms is a critical next step. This could uncover novel and selective HDAC inhibitors with therapeutic potential. nih.govnih.gov

Furthermore, the structural similarity of 2-amino-N-(2-aminoethyl)benzamide to molecules that interact with other biological targets warrants a broader screening approach. For example, some benzimidazole (B57391) derivatives, which share structural motifs, have shown anthelmintic activity by targeting the β-tubulin receptor. researchgate.net Given that the 2-aminobenzamide core can be found in various biologically active molecules, it is plausible that 2-amino-N-(2-aminoethyl)benzamide could interact with a wider range of protein targets than currently known. Systematic screening against diverse target classes, including kinases, proteases, and G-protein coupled receptors, could unveil novel mechanisms of action and therapeutic applications.

Advanced Computational Modeling for Deeper Structural and Functional Understanding

Computational methods, particularly molecular docking , have already been employed to rationalize the inhibitory activity of 2-aminobenzamide derivatives against HDACs. indexcopernicus.comnih.govnih.govresearchgate.net These studies have provided valuable insights into the binding modes of these inhibitors within the active site of the enzyme, often highlighting the crucial role of the 2-amino group in coordinating with the zinc ion. indexcopernicus.comnih.govresearchgate.net

To gain a more profound understanding of the structure-function relationships, future research should move beyond static docking models and utilize more advanced computational techniques. Molecular dynamics (MD) simulations can provide a dynamic picture of the inhibitor-enzyme complex, revealing the conformational changes and key interactions that govern binding affinity and selectivity. nih.govmdpi.com MD simulations can help to elucidate the role of solvent molecules and predict the residence time of the inhibitor in the binding pocket, which can be a critical determinant of its efficacy.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models for the biological activity of novel derivatives. By correlating the physicochemical properties of a series of compounds with their observed activity, QSAR models can guide the design of more potent and selective inhibitors. The integration of machine learning algorithms with these computational approaches could further accelerate the discovery of new lead compounds.

| Computational Technique | Application for 2-amino-N-(2-aminoethyl)benzamide |

| Molecular Docking | Predicting binding modes and initial screening against various biological targets. indexcopernicus.comnih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic interactions with target proteins, assessing binding stability, and refining binding poses. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models to guide the design of new derivatives with improved activity. |

| Machine Learning | Accelerating the analysis of large datasets from screening and computational studies to identify promising candidates. |

Applications in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique structural features of 2-amino-N-(2-aminoethyl)benzamide make it an attractive candidate for applications in chemical biology and supramolecular chemistry.

In chemical biology , the 2-aminobenzamide moiety has been utilized as a fluorescent tag for the analysis of glycans. magtech.com.cn This suggests that 2-amino-N-(2-aminoethyl)benzamide could be developed into a versatile molecular probe. The primary amine group on the ethylenediamine (B42938) side chain provides a convenient handle for conjugation to biomolecules, while the inherent fluorescence of the aminobenzamide core could be exploited for imaging and sensing applications. Future work could focus on developing fluorescent chemosensors for specific metal ions or biomolecules, building upon the known ability of related compounds to interact with various analytes.

In the realm of supramolecular chemistry , the ability of benzamide derivatives to form well-defined hydrogen-bonded structures opens up possibilities for the design of novel self-assembling materials. nih.govmdpi.comrsc.org The amide and amino groups in 2-amino-N-(2-aminoethyl)benzamide can act as both hydrogen bond donors and acceptors, facilitating the formation of one-dimensional chains or more complex three-dimensional networks. This could lead to the development of supramolecular gels , which are soft materials with potential applications in drug delivery, tissue engineering, and environmental remediation. researchgate.netnih.govmdpi.comrsc.orgnih.gov The responsiveness of these gels to external stimuli, such as pH or the presence of specific ions, could be engineered by modifying the structure of the benzamide core or its substituents. The self-assembly of this compound into discrete, well-defined capsules or other architectures is another exciting, yet unexplored, possibility. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(2-aminoethyl)benzamide derivatives, and how are reaction conditions optimized?

- Methodology : Derivatives are synthesized via reductive amination using N-Boc-2-aminoacetaldehyde and substituted benzoyl chlorides. Key steps include Boc deprotection with HCl and coupling under basic conditions (e.g., DIPEA in dichloromethane). Optimization involves adjusting reaction time, temperature (e.g., 4°C to rt), and stoichiometry to improve yields (e.g., 45–98% yields observed for substituted benzamides) .

- Data Example : Compound 12 (2,4-dichloro-N-(2,4-dichlorophenyl) derivative) achieved 98% yield using NaCNBH3 in chloroform, while 13 (3,4-dichlorophenyl analog) yielded 57% under similar conditions, highlighting substituent-dependent reactivity .

Q. How are structural purity and identity confirmed for these compounds?

- Methodology : Characterization employs NMR (300 MHz, d6-DMSO or CDCl3) to confirm proton environments and ESI-MS for molecular ion verification. For example, compound 2 (N-(4-chlorophenyl) derivative) showed distinct peaks at δ 7.23 (aromatic protons) and 3.96 ppm (ethylenediamine backbone) .

- Advanced Tip : Use HPLC for resolving isomers (e.g., compounds 5.1.1.18 and 5.1.1.19 with 51% and 90% purity, respectively) .

Q. What safety protocols are recommended for handling benzamide derivatives?

- Methodology : Store waste separately and collaborate with certified waste management services for disposal. Use PPE (gloves, goggles) due to potential toxicity (e.g., LD50 >400 mg/kg in rats for similar compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antiparasitic activity against Trypanosoma brucei?

- Methodology : Vary substituents on the benzamide core and phenyl ring to assess potency. For example:

- Chlorine positioning : 2,4-Dichloro substitution (compound 2 ) showed higher activity (IC50 <1 µM) compared to mono-chloro derivatives .

- Phenyl extensions : Introducing phenoxy groups (e.g., compound 16 ) improved solubility but reduced potency, suggesting a balance between lipophilicity and target binding .

- Data Contradiction : While 4-chlorophenyl derivatives (e.g., 21 ) showed moderate activity (IC50 ~5 µM), 3-chloro-4-fluorophenyl analogs (e.g., 14 ) had lower efficacy, indicating steric or electronic hindrance .

Q. What strategies address low yields or impurities in benzamide synthesis?

- Methodology :

- Purification : Use silica gel chromatography or preparative HPLC (e.g., compound 17 purified to 75% yield) .

- Reagent selection : Substitute NaBH4 with NaCNBH3 for selective reduction in reductive amination steps to minimize side products .

Q. How can computational modeling resolve contradictions in biological activity data?

- Methodology : Perform docking studies to predict binding affinities to T. brucei targets (e.g., TbCatB protease). Compare with experimental IC50 values to validate hypotheses. For instance, bulky substituents may clash with the active site, explaining reduced activity in phenoxy derivatives .

Q. What are the impacts of HCl salt formation on physicochemical properties?

- Methodology : Salt formation enhances solubility (critical for in vivo assays) but may alter crystallinity. Compare free base vs. HCl salt solubility profiles via UV-Vis or LC-MS. For example, HCl salts of compounds 13–17 showed improved aqueous solubility (>10 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.